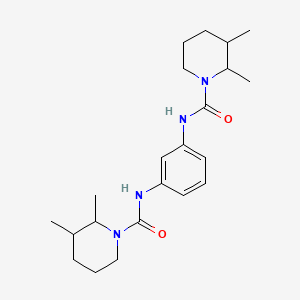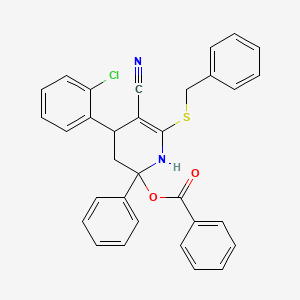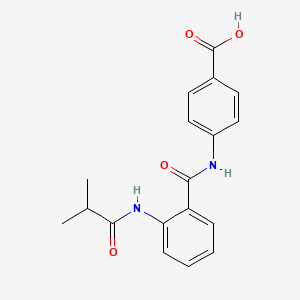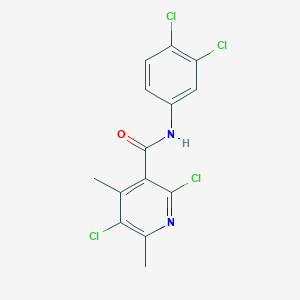
N,N'-benzene-1,3-diylbis(2,3-dimethylpiperidine-1-carboxamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-benzene-1,3-diylbis(2,3-dimethylpiperidine-1-carboxamide) is a complex organic compound featuring a benzene ring substituted with two piperidine carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-benzene-1,3-diylbis(2,3-dimethylpiperidine-1-carboxamide) typically involves the reaction of benzene-1,3-dicarboxylic acid with 2,3-dimethylpiperidine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing automated systems for precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-benzene-1,3-diylbis(2,3-dimethylpiperidine-1-carboxamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide groups into amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of benzene-1,3-dicarboxylic acid derivatives.
Reduction: Formation of benzene-1,3-diylbis(2,3-dimethylpiperidine).
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
N,N’-benzene-1,3-diylbis(2,3-dimethylpiperidine-1-carboxamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N’-benzene-1,3-diylbis(2,3-dimethylpiperidine-1-carboxamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This binding is often mediated by hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N,N’-benzene-1,3-diylbis(2,3-dihydro-1,4-benzodioxine-6-carboxamide): Similar structure but with benzodioxine rings instead of piperidine rings.
N,N’-benzene-1,3-diylbis(2-bromobenzamide): Similar structure but with bromine-substituted benzamide groups.
Uniqueness
N,N’-benzene-1,3-diylbis(2,3-dimethylpiperidine-1-carboxamide) is unique due to its specific substitution pattern and the presence of piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H34N4O2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[3-[(2,3-dimethylpiperidine-1-carbonyl)amino]phenyl]-2,3-dimethylpiperidine-1-carboxamide |
InChI |
InChI=1S/C22H34N4O2/c1-15-8-6-12-25(17(15)3)21(27)23-19-10-5-11-20(14-19)24-22(28)26-13-7-9-16(2)18(26)4/h5,10-11,14-18H,6-9,12-13H2,1-4H3,(H,23,27)(H,24,28) |
InChI Key |
SMTHNRGBDWWTEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1C)C(=O)NC2=CC(=CC=C2)NC(=O)N3CCCC(C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(Z)-[(2Z)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11515804.png)
![N-[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11515807.png)
![2-{[4-(2-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11515812.png)
![N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B11515814.png)
![(2Z)-N-heptyl-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11515851.png)
![1,3-Dimethyl-5-[(2,3,4-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B11515859.png)


![2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one](/img/structure/B11515878.png)

![4-(3-{[N'-(4-chlorophenyl)-N-(4-methoxybenzyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B11515890.png)

![(Z)-2-methoxy-1-[(E)-2-(naphthalen-1-yl)ethenyl]diazene 1-oxide](/img/structure/B11515898.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11515907.png)
